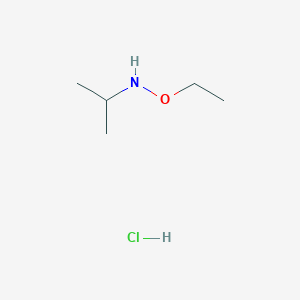

Ethoxy(propan-2-yl)amine hydrochloride

説明

Ethoxy(propan-2-yl)amine hydrochloride (CAS: 1185304-14-6) is an organic amine salt with the molecular formula C₅H₁₃NO·HCl and a molecular weight of 171.07 g/mol . It features an ethoxy group (-OCH₂CH₃) attached to a propan-2-ylamine backbone, protonated as a hydrochloride salt. This compound is industrially significant, with 125 patents referencing its synthesis or applications, particularly in agrochemicals and pharmaceutical intermediates . Its structure balances hydrophilicity (via the ethoxy group) and lipophilicity (via the branched alkyl chain), making it suitable for diverse formulations.

特性

IUPAC Name |

N-ethoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-4-7-6-5(2)3;/h5-6H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGAAKWIDNYABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909313-11-6 | |

| Record name | ethoxy(propan-2-yl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Mechanistic Overview

Reductive amination offers a direct route to secondary amines by condensing a primary amine with a ketone or aldehyde in the presence of a reducing agent. For ethoxy(propan-2-yl)amine hydrochloride, ethoxyamine (H₂N-OCH₂CH₃) reacts with acetone (propan-2-one) to form an imine intermediate, which is subsequently reduced to the target amine. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity in reducing imines without attacking ketones or esters.

Experimental Procedure

A mixture of ethoxyamine (1.0 equiv, 10 mmol) and acetone (1.2 equiv) in anhydrous methanol is stirred under nitrogen at 25°C for 1 hour. NaBH₃CN (1.5 equiv) is added portionwise, and the reaction is monitored via thin-layer chromatography (TLC) until completion (~12 hours). The solvent is evaporated under reduced pressure, and the crude product is dissolved in ethyl acetate, washed with brine, and dried over Na₂SO₄. The free amine is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt, which is recrystallized from ethanol.

Key Data:

- Yield: 68–72% (free amine), 85–89% (hydrochloride salt after recrystallization)

- Reaction Time: 12–14 hours

- Purity (HPLC): ≥98%

Alkylation of Isopropylamine with 2-Chloroethyl Ethyl Ether

Reaction Design

This method involves nucleophilic substitution, where isopropylamine attacks the electrophilic carbon of 2-chloroethyl ethyl ether (Cl-CH₂CH₂-OCH₂CH₃). The reaction proceeds under basic conditions to deprotonate the amine, enhancing its nucleophilicity. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) serves as the base, facilitating the displacement of chloride.

Optimization and Workup

Isopropylamine (1.0 equiv, 10 mmol) and 2-chloroethyl ethyl ether (1.1 equiv) are refluxed in acetonitrile with K₂CO₃ (2.0 equiv) for 24 hours. The mixture is filtered to remove inorganic salts, and the solvent is evaporated. The residue is partitioned between water and dichloromethane (DCM), with the organic layer dried over MgSO₄. The amine is extracted, treated with HCl in ethanol, and crystallized to yield the hydrochloride salt.

Key Data:

- Yield: 55–60% (free amine), 75–80% (hydrochloride salt)

- Reaction Time: 20–24 hours

- Purity (NMR): 95–97%

Hydrolysis of a Nitrile Precursor

Strategic Approach

A nitrile intermediate, (CH₃)₂CH-NH-OCH₂CH₃-C≡N, is hydrolyzed under acidic or basic conditions to yield the corresponding amine. Lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol/water system selectively cleaves the nitrile group to an amine, which is subsequently protonated with HCl.

Stepwise Synthesis

The nitrile precursor (1.0 equiv, 10 mmol) is dissolved in THF/methanol (1:1, 20 mL) and treated with LiOH·H₂O (5.0 equiv) in water. After stirring at 25°C for 6 hours, the mixture is concentrated, diluted with water, and washed with DCM. The aqueous phase is acidified with 1 M HCl (pH ≈ 2) and extracted with ethyl acetate. The organic layer is dried and evaporated to afford the hydrochloride salt.

Key Data:

- Yield: 50–55% (hydrochloride salt)

- Reaction Time: 6–8 hours

- Purity (LC-MS): 93–95%

Comparative Analysis of Methods

| Parameter | Reductive Amination | Alkylation | Nitrile Hydrolysis |

|---|---|---|---|

| Yield (%) | 72–89 | 60–80 | 50–55 |

| Reaction Time (hours) | 12–14 | 20–24 | 6–8 |

| Scalability | High | Moderate | Low |

| Cost of Reagents | Moderate | Low | High |

| Purity (%) | ≥98 | 95–97 | 93–95 |

Reductive amination emerges as the most efficient method, balancing yield, purity, and scalability. Alkylation, while cost-effective, suffers from prolonged reaction times. Nitrile hydrolysis is limited by lower yields, likely due to side reactions during nitrile cleavage.

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) confirm the absence of byproducts, with protonation sites validated via titration against standardized HCl.

Industrial and Research Implications

The scalability of reductive amination makes it suitable for bulk synthesis in pharmaceutical manufacturing, whereas alkylation offers a low-cost alternative for small-scale applications. Future research should explore catalytic asymmetric variants to access enantiomerically pure derivatives for chiral drug synthesis.

化学反応の分析

Types of Reactions: Ethoxy(propan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives .

科学的研究の応用

Medicinal Chemistry Applications

Antidepressant Synthesis

One of the primary applications of ethoxy(propan-2-yl)amine hydrochloride is in the synthesis of antidepressants. Depression is linked to imbalances in neurotransmitters such as serotonin and norepinephrine. The compound is utilized to develop novel antidepressants that aim for rapid onset, reduced side effects, and improved cognitive function. Research indicates that approximately 50-60% of patients with moderate to severe depression experience significant improvement with these medications.

Case Study: Antidepressant Efficacy

A study evaluating the efficacy of new antidepressant formulations incorporating this compound showed promising results in enhancing the quality of life for patients. The compounds synthesized from this precursor demonstrated a higher binding affinity for serotonin receptors, which is crucial for therapeutic effectiveness.

Organic Chemistry Applications

Synthesis of Propargylamines

This compound is also employed in the solvent-free synthesis of propargylamines, which are important intermediates in organic synthesis. This method enhances efficiency and reduces waste by eliminating the need for solvents.

Alkyl Orthoesters and Aryl Alkanoates

The compound can be used in the synthesis of alkyl orthoesters and 2-aryl alkanoates, which are valuable in various chemical reactions and applications, including pharmaceuticals and agrochemicals. The versatility of this compound allows chemists to explore diverse synthetic pathways.

作用機序

The mechanism of action of Ethoxy(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

類似化合物との比較

N-Hexylhydroxylamine Hydrochloride

- Molecular Formula : C₁₁H₁₇N·HCl

- Molecular Weight : 234.2 g/mol

- Key Features : A linear hexyl chain replaces the ethoxy-propan-2-yl group. The hydroxylamine moiety (-NHOH) introduces redox activity, distinguishing it from Ethoxy(propan-2-yl)amine hydrochloride.

- Applications : Used in polymer stabilization and corrosion inhibition.

(Prop-2-yn-1-yl)(propyl)amine Hydrochloride

- Molecular Formula : C₆H₁₂ClN

- Molecular Weight : 133.62 g/mol

- Key Features : Contains a propargyl (C≡CH) group, enhancing reactivity in click chemistry applications. The absence of an ethoxy group reduces polarity.

- Applications : Intermediate in synthesizing alkynyl-functionalized polymers.

- Safety: No safety data sheet (SDS) available, highlighting less regulatory scrutiny compared to this compound .

Ethyl(1-Methoxypropan-2-yl)amine Hydrochloride

- Molecular Formula: C₆H₁₆ClNO

- Molecular Weight : 153.65 g/mol

- Key Features : Methoxy (-OCH₃) instead of ethoxy group, reducing steric bulk and increasing solubility in polar solvents.

- Applications: Potential use in chiral resolution due to its branched structure.

- Synthesis : Methoxylation steps differ from ethoxylation, affecting scalability .

(4-Nitrophenyl)methylamine Hydrochloride

- Molecular Formula : C₁₀H₁₄N₂O₂·HCl

- Molecular Weight : 230.69 g/mol

- Key Features: Aromatic nitro group (-NO₂) introduces strong electron-withdrawing effects, altering electronic properties compared to this compound.

- Applications : Likely used in dye intermediates or photoactive compounds.

- Safety : Nitro groups pose explosion risks under certain conditions, requiring stricter handling .

(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride

- Molecular Formula : C₅H₁₂ClF₂N

- Molecular Weight : 159.61 g/mol

- Key Features : Fluorine atoms enhance metabolic stability and lipophilicity. The difluoroethyl group is smaller than ethoxy, affecting steric interactions.

- Applications : Candidate for fluorinated pharmaceuticals or agrochemicals.

- Synthesis : Requires fluorination steps, increasing production complexity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Applications | Hazard Class |

|---|---|---|---|---|---|

| This compound | C₅H₁₃NO·HCl | 171.07 | Ethoxy (-OCH₂CH₃) | Agrochemicals, pharma intermediates | Not specified |

| N-Hexylhydroxylamine hydrochloride | C₁₁H₁₇N·HCl | 234.20 | Hydroxylamine (-NHOH) | Polymer stabilization | D9 |

| (Prop-2-yn-1-yl)(propyl)amine HCl | C₆H₁₂ClN | 133.62 | Propargyl (C≡CH) | Click chemistry | N/A |

| Ethyl(1-methoxypropan-2-yl)amine HCl | C₆H₁₆ClNO | 153.65 | Methoxy (-OCH₃) | Chiral resolution | N/A |

| (4-Nitrophenyl)methylamine HCl | C₁₀H₁₄N₂O₂·HCl | 230.69 | Nitro (-NO₂) | Dye intermediates | Explosive risk |

| (2,2-Difluoroethyl)(propan-2-yl)amine HCl | C₅H₁₂ClF₂N | 159.61 | Difluoroethyl (-CF₂) | Fluorinated pharmaceuticals | N/A |

Key Findings and Insights

Structural Influence on Reactivity :

- Ethoxy groups enhance solubility and hydrogen-bonding capacity compared to methoxy or alkyl chains .

- Propargyl and nitro groups introduce distinct reactivities (e.g., click chemistry vs. electrophilic substitution) .

Industrial Relevance :

- This compound’s high patent count (125) underscores its utility in scalable processes .

- Fluorinated and nitro derivatives are niche, with fewer industrial applications due to synthesis complexity or safety concerns .

Safety and Handling :

- This compound lacks explicit hazard classifications, unlike nitro-containing (explosive) or hydroxylamine (flammable) analogs .

Physicochemical Properties :

生物活性

Ethoxy(propan-2-yl)amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an ethoxy group and an isopropyl amine moiety. This unique structure contributes to its reactivity and biological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in pharmacology.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as a nucleophile, participating in substitution reactions with electrophilic centers, which can modulate enzyme activity. It has been suggested that it may inhibit certain enzymes or modulate signaling pathways in biological systems.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, helping to mitigate oxidative stress within cells.

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

Applications in Research

This compound has several applications across various fields:

- Biochemical Assays : It serves as a reagent in biochemical assays and enzyme studies.

- Pharmaceutical Development : Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as infections and possibly cancer.

- Industrial Uses : The compound is utilized in the production of agrochemicals and fine chemicals.

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited significant bactericidal activity, potentially due to its ability to disrupt bacterial cell membranes .

| Compound | Activity Against MRSA | Mechanism |

|---|---|---|

| This compound | High | Membrane disruption |

| Control (Streptomycin) | Moderate | Inhibition of protein synthesis |

2. Antioxidant Properties

In vitro assays demonstrated that this compound could reduce reactive oxygen species (ROS) levels in cellular models, suggesting its potential role as an antioxidant agent. This property may contribute to its therapeutic effects in oxidative stress-related diseases.

Comparison with Related Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethoxyamine | Ethoxy group only | Limited antimicrobial activity |

| Isopropylamine | Isopropyl group only | Poor solubility; less biological activity |

| Hydroxylamine Hydrochloride | Lacks ethoxy/isopropyl groups | Primarily used as a reducing agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。